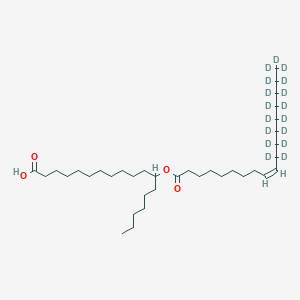
12-OAHSA-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-OAHSA-d17, also known as 9Z-octadecenoic-11,11’,12,12’,13,13’,14,14’,15,15’,16,16’,17,17’,18,18,18-d17 acid, 11-carboxy-1-hexylundecyl ester, is a deuterium-labeled version of 12-OAHSA. This compound is a branched fatty acid ester of hydroxy fatty acids (FAHFAs), which are newly identified endogenous lipids. These lipids are regulated by fasting and high-fat feeding and are associated with insulin sensitivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-OAHSA-d17 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 12-OAHSA molecule. The process typically involves the esterification of oleic acid at the 12th carbon of hydroxy stearic acid. The reaction conditions include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve a purity of ≥99% deuterated forms .
化学反応の分析
Types of Reactions
12-OAHSA-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and other derivatives.
科学的研究の応用
12-OAHSA-d17 is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
The mechanism of action of 12-OAHSA-d17 involves its role as a lipid mediator. It is believed to interact with specific molecular targets and pathways involved in lipid metabolism and insulin sensitivity. The compound is associated with the regulation of glucose transporters and the modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
12-OAHSA: The non-deuterated version of 12-OAHSA-d17.
Palmitoleic Acid Esters: Similar FAHFAs with different fatty acid components.
Stearic Acid Esters: Another class of FAHFAs with stearic acid as the fatty acid component.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it a valuable tool in lipid research and metabolic studies .
特性
分子式 |
C36H68O4 |
|---|---|
分子量 |
582.0 g/mol |
IUPAC名 |
12-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2 |
InChIキー |
OCHJVQODRYVDAA-QVXTUTMISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



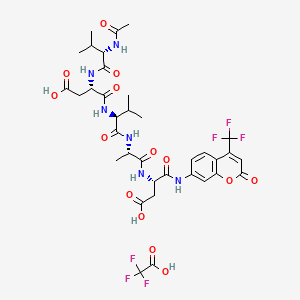
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)

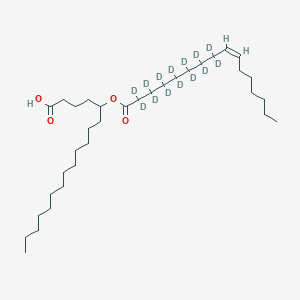
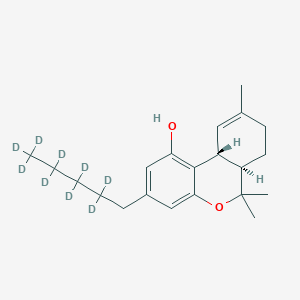
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
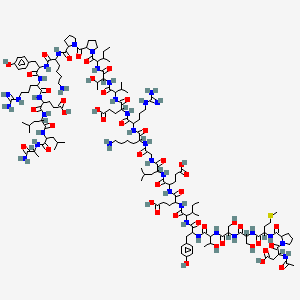


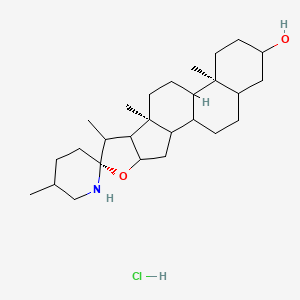
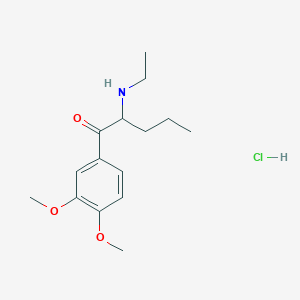
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
